5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with a molecular weight of 282.14 . It is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds .
Synthesis Analysis
The synthesis of this compound involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
This compound is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.14 . The compound is solid in form .Scientific Research Applications
Synthesis and Characterization in Polyheterocyclic Systems
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems, demonstrating its utility in the synthesis of diverse molecular structures. This compound reacted with various reagents to form pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles, showcasing its versatility in synthetic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photoinduced Tautomerization Studies
In another study, derivatives of 2-(1H-pyrazol-5-yl)pyridine, including those related to this compound, were examined for their photoinduced tautomerization capabilities. This research provided insights into the photoreactions of these compounds, which is critical for their applications in photochemistry and molecular electronics (Vetokhina et al., 2012).
Inorganic Complexes and Catalysis
This compound has also found application in the synthesis of inorganic complexes. For example, its derivatives have been used to create iridium tetrazolate complexes with varied emission properties, beneficial for the development of organic light-emitting devices (Stagni et al., 2008). Additionally, ruthenium(III) complexes involving derivatives of this compound have been synthesized and tested for their substitution reactions and biological studies (Omondi et al., 2018).
Antibacterial and Antioxidant Properties
Derivatives of this compound have shown significant antibacterial and antioxidant properties, making them candidates for further pharmaceutical research (Variya, Panchal, & Patel, 2019).
Neurotropic and Antiproliferative Activities
The compound and its derivatives have been evaluated for neurotropic activities and potential in antiproliferative therapies. For instance, derivatives have shown promise as antiproliferative agents against various cancer cell lines, highlighting their potential in cancer treatment (Ananda et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGZUXOSYQOTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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